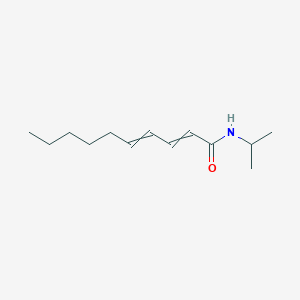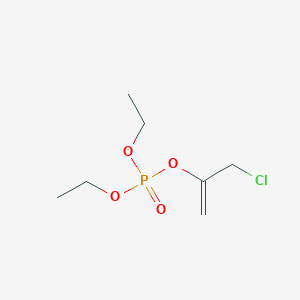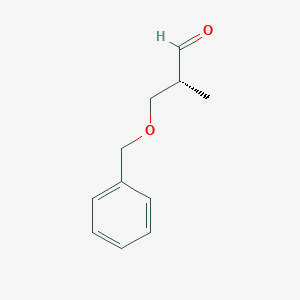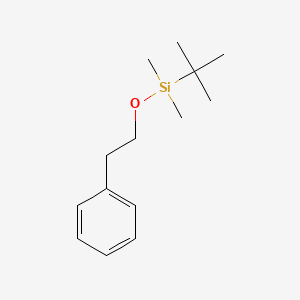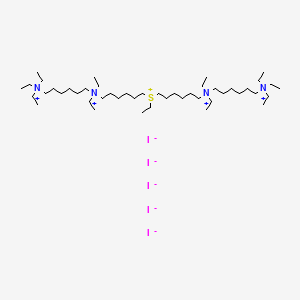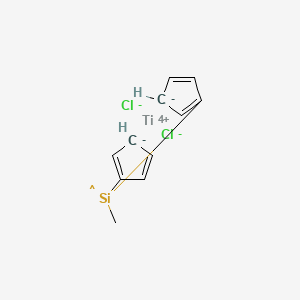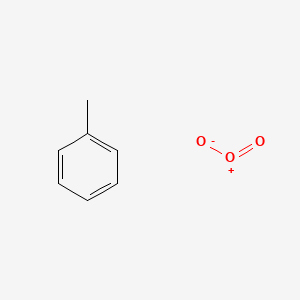
Ozone;toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ozone and toluene are two distinct compounds that play significant roles in various chemical processes. Ozone (O₃) is a triatomic molecule consisting of three oxygen atoms, known for its strong oxidizing properties and its role in the Earth’s atmosphere as a protective layer against ultraviolet radiation. Toluene (C₇H₈) , on the other hand, is an aromatic hydrocarbon commonly used as an industrial solvent and a precursor in chemical synthesis. When combined, ozone and toluene undergo various chemical reactions that have important implications in environmental science and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ozone typically involves the use of an ozone generator, which produces ozone by passing oxygen through a high-voltage electrical discharge
Toluene is primarily obtained from the catalytic reforming of petroleum naphtha. It can also be synthesized through the methylation of benzene using methanol in the presence of a catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrially, ozone is produced using large-scale ozone generators that utilize either corona discharge or ultraviolet light to generate ozone from oxygen. These generators are used in water treatment, air purification, and various chemical processes.
Toluene is produced on an industrial scale through the catalytic reforming of petroleum fractions. It is also a byproduct of the production of gasoline and other fuels. The separation and purification of toluene from these mixtures involve distillation and other refining processes.
化学反応の分析
Types of Reactions
Oxidation: Toluene undergoes oxidation reactions with ozone, leading to the formation of various oxidation products such as benzaldehyde, benzoic acid, and cresols.
Substitution: Toluene can undergo electrophilic substitution reactions, where the methyl group is replaced by other substituents in the presence of suitable reagents.
Addition: Ozone can add to the double bonds in alkenes and alkynes, resulting in the formation of ozonides, which can be further reduced to carbonyl compounds.
Common Reagents and Conditions
Oxidation: Ozone (O₃) is the primary oxidizing agent used in the reactions with toluene. The reactions are typically carried out under controlled conditions to prevent the formation of explosive intermediates.
Substitution: Reagents such as chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst like iron (Fe) can be used for substitution reactions.
Addition: Ozone reacts with alkenes and alkynes under mild conditions, often at room temperature, to form ozonides.
Major Products
Oxidation: Benzaldehyde, benzoic acid, cresols.
Substitution: Chlorotoluene, bromotoluene.
Addition: Ozonides, which can be further reduced to aldehydes or ketones.
科学的研究の応用
Ozone and toluene have diverse applications in scientific research:
Chemistry: Ozone is used as a powerful oxidizing agent in organic synthesis, while toluene serves as a solvent and a starting material for the synthesis of various chemicals.
Biology: Ozone is studied for its antimicrobial properties and its potential use in sterilization and disinfection. Toluene is used in biochemical research as a solvent for extracting and purifying biomolecules.
Medicine: Ozone therapy is explored for its potential therapeutic effects, including wound healing and infection control. Toluene is used in the formulation of pharmaceuticals and as a reagent in medicinal chemistry.
Industry: Ozone is used in water treatment, air purification, and the degradation of pollutants. Toluene is used in the production of paints, coatings, adhesives, and other industrial products.
作用機序
Ozone
Ozone exerts its effects through its strong oxidizing properties. It reacts with various organic and inorganic compounds, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (OH) and superoxide anions (O₂⁻). These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA.
Toluene
Toluene primarily undergoes metabolic oxidation in the liver, where it is converted to benzyl alcohol and then to benzoic acid. These metabolites are further conjugated with glycine to form hippuric acid, which is excreted in the urine. Toluene’s effects on the central nervous system are attributed to its ability to dissolve in lipid membranes, altering their fluidity and affecting neurotransmitter function.
類似化合物との比較
Similar Compounds
Benzene (C₆H₆): An aromatic hydrocarbon similar to toluene but without the methyl group. Benzene is more toxic and has a higher risk of causing leukemia.
Xylene (C₈H₁₀): An isomeric mixture of dimethylbenzenes, similar to toluene but with two methyl groups. Xylene is used as a solvent and in the production of polymers.
Ethylbenzene (C₈H₁₀): An aromatic hydrocarbon with an ethyl group instead of a methyl group. It is used in the production of styrene and as a solvent.
Uniqueness of Ozone and Toluene
Ozone’s strong oxidizing properties make it unique among oxidants, allowing it to react with a wide range of compounds under mild conditions. Toluene’s relatively low toxicity and versatility as a solvent and chemical precursor make it valuable in various industrial and research applications.
特性
CAS番号 |
80731-27-7 |
|---|---|
分子式 |
C7H8O3 |
分子量 |
140.14 g/mol |
IUPAC名 |
ozone;toluene |
InChI |
InChI=1S/C7H8.O3/c1-7-5-3-2-4-6-7;1-3-2/h2-6H,1H3; |
InChIキー |
BKSFZGWRTMJIBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1.[O-][O+]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
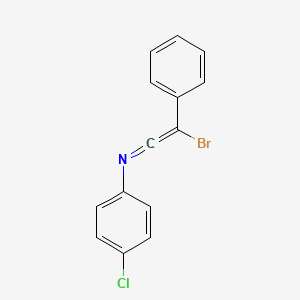
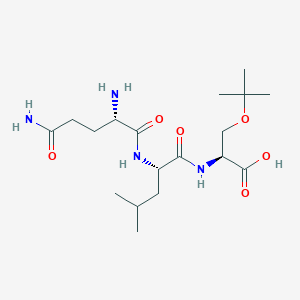

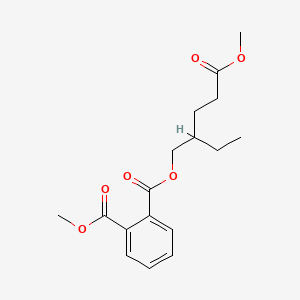
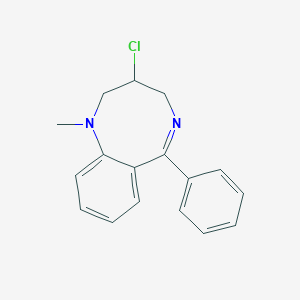
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
